Dehydro Ivabradine-d3
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Overview
Description
Dehydro Ivabradine-d3 is a deuterated form of Dehydro Ivabradine, which is an impurity of Ivabradine. Ivabradine is a medication used for the symptomatic management of stable heart-related chest pain and heart failure not fully managed by beta blockers. This compound is used as a reference standard in pharmaceutical testing due to its high purity and stability .
Mechanism of Action
- Dehydro Ivabradine-d3 primarily targets the HCN (hyperpolarization-activated cyclic nucleotide-gated) channels , specifically HCN4 and HCN1 (also known as “funny channels”). These channels are highly expressed in the sinoatrial node (SAN), which plays a crucial role in heart rate regulation .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Ivabradine-d3 involves the deuteration of Dehydro IvabradineThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and stability of the compound. The production process is optimized to achieve high yields and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Dehydro Ivabradine-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound back to Ivabradine.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation products include various oxidized derivatives of this compound.
Reduction: The major product of reduction is Ivabradine.
Substitution: Substitution reactions yield a variety of substituted derivatives of this compound.
Scientific Research Applications
Dehydro Ivabradine-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Ivabradine and its impurities.
Biology: Employed in metabolic research to study the metabolic pathways and biotransformation of Ivabradine.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of Ivabradine in the body.
Industry: Utilized in the pharmaceutical industry for quality control and assurance of Ivabradine-containing products.
Comparison with Similar Compounds
Similar Compounds
Ivabradine: The parent compound used for the treatment of stable angina and heart failure.
Dehydro Ivabradine: The non-deuterated form of Dehydro Ivabradine-d3.
Other HCN Channel Blockers: Compounds that also target the HCN channels but may have different pharmacokinetic and pharmacodynamic profiles.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research and industrial applications. The deuterium atoms in this compound make it an ideal reference standard for studying the pharmacokinetics and metabolism of Ivabradine .
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRHFYHXNSUAO-ARURGNRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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